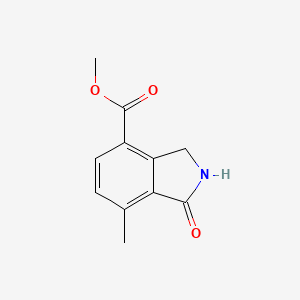
Methyl 7-methyl-1-oxoisoindoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methyl-1-oxoisoindoline-4-carboxylate is a heterocyclic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-1-oxoisoindoline-4-carboxylate typically involves the reaction of 2-formylbenzoic acid with amines and isocyanides through an Ugi reaction . This method is efficient and provides good yields of the desired product. The reaction conditions usually involve the use of solvents like chloroform and toluene at elevated temperatures (around 120°C) with microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the Ugi reaction is scalable and can be adapted for large-scale synthesis with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1-oxoisoindoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 7-methyl-1-oxoisoindoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Its derivatives are being explored for their anti-cancer, anti-HIV, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1-oxoisoindoline-4-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 7-methyl-1-oxoisoindoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position enhances its stability and reactivity compared to other isoindoline derivatives.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 7-methyl-1-oxo-2,3-dihydroisoindole-4-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-7(11(14)15-2)8-5-12-10(13)9(6)8/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
UMTWRJPTLKGVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















